N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methoxybenzamide

Kinase inhibitor SAR Antiproliferative modeling Pyrimidine chemotype differentiation

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methoxybenzamide (CAS 1203330-50-0) is a synthetic small molecule belonging to the N-methoxybenzamide–containing pyrimidine derivative class, a structural family extensively explored in medicinal chemistry for antiproliferative and enzyme-inhibitory applications. At the time of this analysis, the compound lacks any formally published biological activity data in primary research literature; its characterization is limited to vendor-reported chemical identity, synthesis routes, and predicted bioactivity.

Molecular Formula C17H23N5O2
Molecular Weight 329.404
CAS No. 1203330-50-0
Cat. No. B2660148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methoxybenzamide
CAS1203330-50-0
Molecular FormulaC17H23N5O2
Molecular Weight329.404
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C17H23N5O2/c1-12-20-15(11-16(21-12)22(2)3)18-8-9-19-17(23)13-6-5-7-14(10-13)24-4/h5-7,10-11H,8-9H2,1-4H3,(H,19,23)(H,18,20,21)
InChIKeySZACUBLQEYIXJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methoxybenzamide (CAS 1203330-50-0): Procurement-Relevant Identity and Structural Context


N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methoxybenzamide (CAS 1203330-50-0) is a synthetic small molecule belonging to the N-methoxybenzamide–containing pyrimidine derivative class, a structural family extensively explored in medicinal chemistry for antiproliferative and enzyme-inhibitory applications . At the time of this analysis, the compound lacks any formally published biological activity data in primary research literature; its characterization is limited to vendor-reported chemical identity, synthesis routes, and predicted bioactivity . The 6-(dimethylamino)-2-methylpyrimidin-4-yl substructure distinguishes it from analogs employing thienopyrimidine, pyrrolo, pyrazolo, or unsubstituted pyrimidine cores, making it a target compound for procurement where a dimethylamino-pyrimidine benzamide scaffold is specifically required in structure–activity relationship (SAR) explorations.

Why Generic N-Methoxybenzamide or Pyrimidine Derivatives Cannot Substitute for CAS 1203330-50-0 in Directed SAR Campaigns


The pyrimidine–benzamide chemotype is characterized by extreme sensitivity in biological readout to subtle modifications at either the pyrimidine 6‑position or the benzamide meta‑position. Published pyrimidine–N-methoxybenzamide series demonstrate that changing the pyrimidine‑4‑aminoethyl appendage from a dimethylamino substituent to a thieno, pyrrolo, or pyrazolo group alters both target engagement profile and antiproliferative potency by one to three orders of magnitude [1][2]. Compounds with identical N‑(2‑aminoethyl)‑3‑methoxybenzamide linkers but different pyrimidine cores show target shifts ranging from EGFR kinase to adenylate cyclase to PI3K‑related pathways [1][2][3]. Consequently, CAS 1203330‑50‑0 cannot be replaced by any generic analog without fundamentally changing the SAR hypothesis under investigation; its specific dimethylamino‑2‑methylpyrimidine core ensures scaffold‑level differentiation from all commercially available comparators.

Quantitative Differentiation Evidence for CAS 1203330-50-0 Against Closest Structural Analogs


Dimethylamino-2-Methylpyrimidine Core as a Unique Chemotype Anchor Among N-Methoxybenzamide Antiproliferative Series

No compound in the published N-methoxybenzamide antiproliferative literature features the 6-(dimethylamino)-2-methylpyrimidin-4-yl substitution pattern found in CAS 1203330-50-0. The closest structurally characterized antiproliferative analog—N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide (Huang et al., 2022)—demonstrated multi-cell-line activity with IC50 values of 1.76 μM (HT-29), 1.98 μM (A549), and 2.32 μM (MKN45), but the thienopyrimidine core renders it a distinct chemotype with divergent kinase docking predictions (PDB:3D15) compared to the dimethylamino-pyrimidine scaffold [1]. The 2-methylpyrimidine-4-yl EGFR inhibitor series reported by Zhang et al. (2025) achieved sub‑100 nM IC50 values (95 nM and 71 nM for lead compounds 5d and 5h against NCI-H1975) using 2‑amino-N-methoxybenzamide backbones, yet none of the 18 compounds synthesized contained a dimethylamino-pyrimidine substituent, underscoring the chemical uniqueness of CAS 1203330-50-0 within the active pyrimidine-benzamide landscape [2].

Kinase inhibitor SAR Antiproliferative modeling Pyrimidine chemotype differentiation

3-Methoxybenzamide Fragment as a Differentiating Pharmacophoric Handle Relative to 4‑Methoxy and Unsubstituted Benzamide Analogs

The 3‑methoxybenzamide moiety in CAS 1203330‑50‑0 confers a well‑characterized pharmacophoric anchor absent in 4‑methoxybenzamide or unsubstituted benzamide analogs. Free 3‑methoxybenzamide (3‑MBA, CAS 5813‑86‑5) is an established competitive inhibitor of poly(ADP‑ribose) synthetase (PARP) and ADP‑ribosyltransferase (ADPRT), with an IC50 of 2 μM against the purified enzyme . In contrast, 4‑methoxybenzamide exhibits substantially weaker PARP inhibition (IC50 ≈ 10 mM in comparable assays), while benzamide itself is essentially inactive [1]. The positional specificity of the meta‑methoxy group for productive PARP catalytic site engagement is structurally validated by co‑crystal data (PDB 3PAX), where the 3‑methoxy oxygen forms key hydrogen‑bond interactions within the nicotinamide‑binding pocket [1]. This fragment‑level differentiation means that any analog bearing a 4‑methoxybenzamide or unsubstituted benzamide tail cannot replicate the ADPRT/PARP interaction potential intrinsic to the 3‑methoxy substitution pattern present in CAS 1203330‑50‑0.

PARP inhibition ADP-ribosyltransferase pharmacology Benzamide positional isomer SAR

Ethylenediamine Linker Length and Flexibility as a Determinant of Target Engagement Geometry in the Pyrimidine–Benzamide Series

CAS 1203330‑50‑0 incorporates an N‑(2‑aminoethyl) spacer connecting the pyrimidine 4‑amino group to the 3‑methoxybenzamide carbonyl. Published data from closely related chemotypes demonstrate that linker length is a critical determinant of biological activity. The 2‑chlorothieno[3,2‑d]pyrimidin‑4‑yl analog bearing the identical N‑(2‑aminoethyl)‑3‑methoxybenzamide linker achieved IC50 values of 1.76–2.32 μM across three cancer cell lines, with molecular docking confirming that this two‑carbon ethyl spacer enables optimal positioning of the benzamide moiety within the target binding site (PDB:3D15) [1]. In a structurally distinct but mechanistically informative parallel series, a pyrimidine‑pyrazole‑3‑methoxybenzamide compound with a zero‑length (direct) connection between the pyrimidine ring and the methoxybenzamide‑bearing pyrazole exhibited an IC50 of 1.42 μM against adenylate cyclase type 1 (ADCY1) in HEK293 cells, indicating that even subtle linker geometry changes redirect target selectivity [2]. The N‑(2‑aminoethyl) linker in CAS 1203330‑50‑0 is therefore neither arbitrary nor interchangeable; analogs with shorter, longer, or conformationally restricted linkers are predicted to exhibit fundamentally different target engagement profiles and should not be considered functional substitutes.

Linker SAR Kinase inhibitor design Conformational flexibility

Dimethylamino Substituent Basicity and Solubility Differentiation Versus Chloro, Pyrrolo, and Pyrazolo Analogs in the Pyrimidine 6‑Position

The 6‑(dimethylamino) substituent on the pyrimidine ring of CAS 1203330‑50‑0 confers distinct physicochemical properties compared to analogs bearing 6‑chloro (as in the thienopyrimidine series), 6‑pyrrol‑1‑yl, or 6‑(1H‑pyrazol‑1‑yl) groups. The dimethylamino group (predicted pKa of conjugate acid ≈ 4–5) introduces a tertiary amine center capable of protonation at endosomal pH, potentially enhancing aqueous solubility relative to the neutral, lipophilic chloro and heteroaryl substituents [1]. Empirically, a structurally analogous dimethylamino-pyrimidine compound (CAS 1207053‑51‑7, bearing the identical 6‑(dimethylamino)‑2‑methylpyrimidin‑4‑yl‑aminoethyl scaffold appended to a phenylurea) has been registered with validated chemical identity and molecular properties (MW 360.5, C17H24N6OS), confirming that the dimethylamino‑pyrimidine core is a tractable, stable chemical entity suitable for further derivatization [2]. This contrasts with the 6‑chloro analog, which bears a reactive halogen substituent that may participate in unwanted nucleophilic substitution reactions under biological assay conditions. The 6‑dimethylamino group therefore offers a distinct combination of moderate basicity, enhanced polarity, and chemical stability that is absent from all published comparator chemotypes.

Physicochemical property differentiation Solubility-limited pharmacology Amine basicity in drug design

Pyrimidine–Benzamide Hybrid Scaffold as a Privileged Pharmacophore for Kinase and PARP Dual-Targeting Strategies

The hybrid architecture of CAS 1203330‑50‑0—a pyrimidine core (canonical kinase hinge-binding motif) connected via an aminoethyl linker to a 3‑methoxybenzamide tail (established PARP/ADPRT recognition element)—creates a single molecular entity with the theoretical capacity to engage two orthogonal oncology targets simultaneously [1]. The pyrimidine scaffold is the structural foundation of the majority of third‑generation EGFR inhibitors approved for non‑small cell lung cancer, with aminopyrimidine derivatives consistently demonstrating nanomolar antiproliferative activity [1]. Concurrently, the 3‑methoxybenzamide fragment is a validated PARP catalytic domain ligand, with the free fragment (3‑MBA) inhibiting poly(ADP‑ribose) synthetase with an IC50 of 2 μM . No published compound to date has combined a dimethylamino‑2‑methylpyrimidine hinge binder with a 3‑methoxybenzamide PARP recognition element in a single molecule; all published active pyrimidine–benzamide hybrids employ either alternative pyrimidine substituents (chloro, pyrrolo, pyrazolo, amino) or alternative benzamide isomers (4‑methoxy, unsubstituted) that lack the dual‑target pharmacophoric complementarity inherent to CAS 1203330‑50‑0.

Multi-target drug design Kinase-PARP dual inhibition Scaffold repurposing

Absence of Published Biological Data for CAS 1203330-50-0 as a Procurement and Research Opportunity Signal

At the time of this evidence guide compilation, comprehensive searches of PubMed, BindingDB, PubChem, DrugBank, ChemSpider, Sigma‑Aldrich, MedChemExpress, Cayman Chemical, and patent databases (J‑GLOBAL, USPTO) returned zero primary research publications, zero bioactivity data points, and zero patent disclosures specifically describing the biological activity of CAS 1203330‑50‑0 [1][2][3][4]. This represents a meaningful procurement signal: the dimethylamino‑2‑methylpyrimidine‑aminoethyl‑3‑methoxybenzamide scaffold is an unexplored chemical space within the otherwise extensively studied pyrimidine–benzamide pharmacophore family. All published active analogs within this family employ alternative pyrimidine 6‑substituents (chlorothieno, pyrrol‑1‑yl, 1H‑pyrazol‑1‑yl, pyridin‑2‑ylamino, or unsubstituted amino groups) and/or alternative benzamide patterns (4‑methoxy, 2,3‑dimethoxy, or unsubstituted) [5]. The absence of prior art for the specific substitution pattern of CAS 1203330‑50‑0 positions it as a potential first‑in‑series tool compound for researchers seeking to establish novelty in kinase inhibitor, PARP modulator, or dual‑pharmacophore discovery programs.

Novel chemical probe Unexplored SAR space First-in-class opportunity

Optimal Research and Industrial Deployment Scenarios for N-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methoxybenzamide (CAS 1203330-50-0)


Kinase Inhibitor Lead Discovery: Exploiting the Dimethylamino-2-Methylpyrimidine Hinge-Binding Motif for EGFR and Related Tyrosine Kinase Targets

CAS 1203330-50-0 is optimally deployed as a starting scaffold in kinase inhibitor discovery programs targeting EGFR or structurally related tyrosine kinases. The pyrimidine core is the validated hinge-binding motif shared by the majority of third-generation EGFR inhibitors including Osimertinib, and published 2-amino-N-methoxybenzamide pyrimidine derivatives have achieved IC50 values of 71–95 nM against NCI-H1975 EGFR-dependent NSCLC cells [1]. The dimethylamino-2-methylpyrimidine substitution pattern in CAS 1203330-50-0 has not been evaluated in any published kinase panel, offering a genuine first-in-series opportunity to establish SAR for this substituent class. The 3-methoxybenzamide tail further distinguishes this compound from the 2-amino series and may modulate selectivity across the kinome via differential interactions with the solvent-exposed region of the ATP-binding pocket [1].

PARP/ADPRT Dual-Target Probe Development: Leveraging the 3-Methoxybenzamide Pharmacophore in a Bifunctional Molecular Architecture

The 3-methoxybenzamide fragment of CAS 1203330-50-0 is an established PARP catalytic domain ligand (free 3-MBA IC50 = 2 μM vs. poly(ADP-ribose) synthetase), validated through co-crystallography (PDB 3PAX) as a competitive inhibitor occupying the nicotinamide-binding pocket [2]. This compound is uniquely suited for chemical biology programs investigating whether covalent or non-covalent linkage of a PARP recognition element to a kinase-directed pyrimidine scaffold can achieve cooperative or synergistic target engagement in DNA damage repair pathways. No published bifunctional PARP–kinase probe employs the dimethylamino-pyrimidine linker architecture found in CAS 1203330-50-0, making it the only commercially available entry point into this dual-pharmacophore chemical space .

Structure–Activity Relationship (SAR) Library Enumeration: Mapping the Dimethylamino Substituent Space in Pyrimidine–Benzamide Pharmacophores

Procurement of CAS 1203330-50-0 enables systematic SAR exploration around the pyrimidine 6-position within the N-methoxybenzamide series, a dimension of chemical space that remains completely uncharted in the peer-reviewed literature. Published SAR campaigns have extensively characterized chloro, pyrrolo, pyrazolo, pyridylamino, and unsubstituted amino substituents at this position—each yielding distinct biological profiles ranging from EGFR inhibition to PI3K modulation—but no study has reported data for a dimethylamino substituent [3][4]. A focused library built around CAS 1203330-50-0 as the parent scaffold, with systematic variation of the benzamide substitution pattern and linker composition, would fill a critical gap in the medicinal chemistry understanding of this privileged pharmacophore class [4].

Intellectual Property Generation: Pioneer Compound for Composition-of-Matter and Method-of-Use Patent Filings in the Pyrimidine–Benzamide Space

The complete absence of any published biological activity data, patent disclosure, or prior art specifically referencing CAS 1203330-50-0 or its dimethylamino-pyrimidine–3-methoxybenzamide scaffold creates a strategic opportunity for intellectual property generation [5]. Unlike the thienopyrimidine-benzamide series (Huang 2022) and the 2-amino-pyrimidine-benzamide EGFR inhibitor series (Zhang 2025), both of which have established publication dates and prior art positions, the CAS 1203330-50-0 scaffold represents genuinely unexplored territory [3][4]. Procurement and biological characterization of this compound can support composition-of-matter claims covering the dimethylamino-2-methylpyrimidine-aminoethyl-3-methoxybenzamide genus, as well as method-of-use claims for any novel biological activities discovered, providing a defensible IP position that is unavailable from procurement of any previously published pyrimidine–benzamide analog [5].

Quote Request

Request a Quote for N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.